molecular formula C20H26N4O B2767242 1-Benzyl-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea CAS No. 2034530-61-3

1-Benzyl-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2767242
CAS No.: 2034530-61-3
M. Wt: 338.455
InChI Key: FZZSGGVTZOFCRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea is a synthetically designed organic compound featuring a piperidine core scaffold, a structural motif of profound significance in modern pharmaceutical chemistry. Piperidine derivatives are recognized as one of the most important synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals . This compound is constructed around a central piperidine ring, which is substituted at the 1-position with a 2-methylpyridin-4-yl group and at the 4-position with a benzylurea moiety. The urea group within the structure serves as a key pharmacophore, possessing both hydrogen bond donor and acceptor capabilities, which facilitates robust and specific interactions with biological target proteins . The primary research value of this compound lies in its potential as a versatile scaffold for the development of novel biologically active molecules. Its structural characteristics suggest potential applications as a core template in medicinal chemistry programs, particularly in the discovery and optimization of kinase inhibitors and receptor antagonists. The piperidin-4-yl-urea substructure has been successfully explored in the development of melanin-concentrating hormone receptor 1 (MCH-R1) antagonists, demonstrating the therapeutic relevance of this chemotype . Furthermore, analogous N-aryl-N'-benzylurea derivatives incorporating a 1-methylpiperidin-4-yl group have shown remarkable antiproliferative activities against various human cancer cell lines, including A549 (non-small cell lung), MCF-7 (breast), HCT116 (colon), and PC-3 (prostate) cancer cells, with certain compounds exhibiting IC50 values below 3 μM while showing minimal cytotoxicity against normal human liver cells . The piperidine moiety also appears in compounds investigated as NLRP3 inflammasome inhibitors, which are relevant for treating various inflammatory diseases . Researchers are utilizing this compound and its derivatives to explore structure-activity relationships, optimize binding affinity and selectivity for specific biological targets, and develop novel therapeutic candidates for conditions such as cancer, neurological disorders, and inflammatory diseases. The compound is provided For Research Use Only and is strictly intended for laboratory investigations. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

1-benzyl-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-16-13-19(7-10-21-16)24-11-8-18(9-12-24)15-23-20(25)22-14-17-5-3-2-4-6-17/h2-7,10,13,18H,8-9,11-12,14-15H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZSGGVTZOFCRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Piperidine Ring: Starting from a suitable precursor, such as 4-piperidone, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Pyridine Moiety: The 2-methylpyridine group is introduced via nucleophilic substitution or coupling reactions.

    Benzylation: The benzyl group is added through a benzylation reaction, often using benzyl chloride in the presence of a base.

    Urea Formation: The final step involves the formation of the urea linkage, typically achieved by reacting the amine with an isocyanate or carbamoyl chloride under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the piperidine or pyridine rings, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the urea linkage or the aromatic rings, typically using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The benzyl and pyridine groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, bases, and acids for electrophilic or nucleophilic substitutions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

1-Benzyl-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Key Structural Features:

  • Piperidine ring : Provides conformational flexibility and serves as a spacer between functional groups.
  • 2-Methylpyridin-4-yl substituent : Introduces hydrogen-bonding capability and modulates electronic properties through its nitrogen atom.

Analytical characterization methods, such as high-resolution mass spectrometry (HRMS) and elemental analysis (e.g., C: 72.23%, H: 8.44%, N: 9.02% for a related benzohomoadamantane-based urea), are critical for confirming molecular identity .

Comparison with Similar Compounds

The structural and functional nuances of 1-Benzyl-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea can be contextualized against analogous urea derivatives (Table 1).

Table 1: Comparative Analysis of Urea Derivatives

Compound Name Key Substituents Molecular Formula* Synthesis Method Biological/Physicochemical Notes
This compound (Target) 2-Methylpyridin-4-yl, benzyl Likely C25H30N5O Not reported; likely reductive amination Enhanced solubility due to pyridine’s polarity.
1-Benzyl-3-(3-(2-methylpyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)urea (16a) Pyrazolopyrimidine, benzyl Not reported Trifluoroacetic acid deprotection Polar pyrazolopyrimidine may improve target binding affinity.
1-(1-Benzylpiperidin-4-yl)-3-(4-chlorophenyl)urea 4-Chlorophenyl, benzyl C19H22ClN3O Urea coupling Chlorine atom increases lipophilicity; potential for halogen bonding.
1-Phenyl-3-(1-((5-(1H-indol-4-yl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl)methyl)piperidin-4-yl)urea (31) Indole, morpholine Not reported Reductive amination Bulky indole-morpholine substituents may limit blood-brain barrier penetration.
1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea (18) Triazine, oxaadamantane Not reported Nucleophilic substitution Triazine enhances metabolic stability; oxaadamantane may improve solubility.

*Molecular formulas are inferred from structural data or explicitly reported in the evidence (e.g., ).

Structural and Functional Insights:

Substituent Impact on Solubility: The target compound’s 2-methylpyridin-4-yl group likely improves aqueous solubility compared to purely aromatic substituents (e.g., 4-chlorophenyl in ) due to the pyridine’s polar nitrogen.

Biological Target Interactions: Pyrazolopyrimidine-containing derivatives (e.g., 16a ) may engage in π-π stacking or hydrogen bonding with kinase active sites, a feature absent in the target compound.

Synthetic Flexibility :

  • Reductive amination (used in ) and urea coupling (used in ) are versatile strategies for modifying the piperidine or aromatic moieties. These methods could be adapted to optimize the target compound’s properties.

Biological Activity

1-Benzyl-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The compound can be classified as a piperidine derivative, characterized by its unique structural features that contribute to its biological activity. The molecular formula is C20H25N5OC_{20}H_{25}N_5O, with a molecular weight of approximately 335.45 g/mol. Its structure includes a benzyl group and a 2-methylpyridine moiety, which are crucial for its interaction with biological targets.

This compound exhibits its biological effects primarily through modulation of various receptor pathways:

  • Chemokine Receptor Antagonism : Studies have shown that similar benzyl-piperidine compounds act as potent antagonists for CC chemokine receptors, particularly CCR3. These compounds have demonstrated significant inhibition of eotaxin-induced calcium mobilization in human eosinophils, suggesting potential applications in allergic responses and asthma treatment .
  • Anticancer Activity : Research indicates that derivatives of piperidine, including those similar to our compound of interest, possess anticancer properties. For instance, certain piperidine derivatives have been shown to induce apoptosis in tumor cell lines such as FaDu (hypopharyngeal carcinoma) more effectively than conventional drugs like bleomycin . This suggests a promising avenue for cancer therapy.
  • Cholinesterase Inhibition : The compound may also exhibit activity against cholinesterase enzymes, which are critical in neurodegenerative diseases like Alzheimer's. Piperidine derivatives have been noted for their ability to inhibit both acetylcholinesterase and butyrylcholinesterase, thereby enhancing cognitive function and reducing amyloid plaque formation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Chemokine Receptor AntagonismInhibits CCR3-mediated eosinophil chemotaxis
Anticancer EffectsInduces apoptosis in FaDu tumor cells
Cholinesterase InhibitionInhibits acetylcholinesterase; potential for Alzheimer's treatment

Case Study: CCR3 Antagonism

In a study focusing on structure-activity relationships (SAR), the introduction of N-(ureidoalkyl) substituents significantly increased the binding potency of benzyl-piperidine derivatives from micromolar to low nanomolar ranges . This highlights the importance of structural modifications in enhancing biological efficacy.

Case Study: Anticancer Potential

A recent investigation into piperidine derivatives revealed that certain compounds exhibited superior cytotoxicity against hypopharyngeal carcinoma cells compared to standard chemotherapeutics. The study employed a three-component reaction approach to synthesize these derivatives, showcasing the potential of innovative synthetic strategies in drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Benzyl-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Step 1 : Synthesize the piperidine intermediate (e.g., 1-(2-methylpyridin-4-yl)piperidin-4-ylmethanol) via nucleophilic substitution or reductive amination.
  • Step 2 : React the intermediate with benzyl isocyanate under anhydrous conditions in solvents like dichloromethane (DCM) or toluene.
  • Optimization : Use triethylamine as a catalyst to enhance urea bond formation. Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: DCM/methanol 9:1) .
  • Critical Parameters : Temperature (0–25°C), solvent polarity, and stoichiometric ratios (1:1.2 for amine:isocyanate) to minimize side products .

Q. Which analytical techniques are critical for characterizing the structural integrity and purity of this compound?

  • Core Techniques :

  • NMR Spectroscopy : Confirm regiochemistry of the urea bond (e.g., 1^1H-NMR: δ 6.5–7.2 ppm for benzyl protons; 13^{13}C-NMR: ~155 ppm for urea carbonyl) .
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks ([M+H]+^+ expected for C23_{23}H28_{28}N4_4O: 384.23 g/mol) .
  • X-ray Crystallography (if crystalline): Resolve stereochemistry of the piperidine ring and urea linkage .

Q. How can solubility and stability be evaluated for in vitro assays?

  • Methodology :

  • Solubility Screening : Test in DMSO (primary stock) and aqueous buffers (PBS, pH 7.4) with sonication. Use dynamic light scattering (DLS) to detect aggregation .
  • Stability : Incubate at 37°C in simulated biological fluids (e.g., plasma, pH 1.2 gastric fluid). Monitor degradation via LC-MS over 24–72 hours .

Advanced Research Questions

Q. What computational strategies can predict binding affinities of this compound to biological targets (e.g., kinases, GPCRs)?

  • Approach :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
  • QSAR Modeling : Corlate substituent variations (e.g., benzyl vs. pyridinyl groups) with activity data from analogs (e.g., IC50_{50} values) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituent variations on biological activity?

  • Experimental Design :

  • Analog Synthesis : Modify the benzyl group (e.g., halogenation) or pyridine ring (e.g., methyl → methoxy). Prioritize substitutions at positions influencing steric bulk or H-bonding .

  • Assays : Test analogs in enzyme inhibition (e.g., kinase assays) or cell-based models (e.g., proliferation/apoptosis). Use dose-response curves (IC50_{50}/EC50_{50}) for potency comparisons .

    Substituent Biological Activity (IC50_{50}, nM)Key Interaction
    2-Methylpyridin-4-yl120 ± 15H-bond with Asp381 (kinase)
    Pyrazin-2-yl (analog)450 ± 30Reduced hydrophobic contact
    Example SAR table based on analogous compounds

Q. What strategies are effective in resolving discrepancies between in vitro potency and in vivo efficacy for this compound?

  • Troubleshooting :

  • Pharmacokinetics (PK) : Measure bioavailability (%F) via oral/intravenous dosing in rodent models. Optimize formulations (e.g., PEGylation, liposomal encapsulation) to enhance solubility .
  • Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites. Compare metabolic stability in liver microsomes (human vs. rodent) .
  • Target Engagement : Validate in vivo target modulation via Western blot (phosphorylation status) or PET imaging .

Data Contradictions and Validation

Q. How should researchers address conflicting data on the compound’s mechanism of action across studies?

  • Resolution Framework :

  • Dose-Response Validation : Replicate assays at standardized concentrations (e.g., 1–10 µM) with positive/negative controls .
  • Orthogonal Assays : Confirm enzyme inhibition (e.g., fluorescence polarization) with cellular readouts (e.g., CRISPR knockouts) .
  • Collaborative Studies : Cross-validate findings with independent labs using blinded samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.